2-Thia-9-azaspiro[5.5]undecane
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Overview
Description
2-Thia-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a sulfur atom and a nitrogen atom are incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-9-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Prins cyclization reaction due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions
2-Thia-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-Thia-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic frameworks but with different heteroatoms.
Uniqueness
2-Thia-9-azaspiro[5.5]undecane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17NS |
---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
2-thia-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C9H17NS/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2 |
InChI Key |
LQCWSLGNNYNHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CSC1 |
Origin of Product |
United States |
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